Hexabromoethane
Overview
Description
It is a yellowish-white crystalline solid that decomposes to tetrabromoethylene upon heating . Hexabromoethane is known for its high bromine content and is used in various scientific and industrial applications.
Mechanism of Action
C2Br6C_2Br_6C2Br6
. It is a yellowish-white crystalline solid that has been used in various applications. However, its mechanism of action is not well-studied and the information available is limited. Here is what we know so far:Mode of Action
Hexabromoethane decomposes upon heating to form tetrabromoethylene . Like many other halocarbons, it also decomposes when exposed to radiation
Biochemical Analysis
Biochemical Properties
It is known that Hexabromoethane decomposes upon heating, suggesting that it may undergo similar reactions in biochemical systems
Molecular Mechanism
It is known to decompose to tetrabromoethylene upon heating , suggesting that it may undergo similar reactions at the molecular level in biological systems
Temporal Effects in Laboratory Settings
It is known that this compound decomposes upon heating , suggesting that its effects may change over time due to this decomposition. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Preparation Methods
Hexabromoethane can be synthesized through several methods. One common synthetic route involves the bromination of ethane using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure complete bromination . Industrial production methods may involve the use of carbon tetrabromide as a starting material, which is then subjected to further bromination to yield this compound .
Chemical Reactions Analysis
Hexabromoethane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tetrabromoethylene.
Reduction: It can be reduced to form lower brominated ethanes.
Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of different brominated compounds.
Common reagents used in these reactions include bromine, reducing agents like zinc, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hexabromoethane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a brominating agent.
Biology: this compound is used in studies involving halogenated compounds and their biological effects.
Medicine: Research on this compound includes its potential use in radiology and imaging due to its high bromine content.
Industry: It is used in the production of flame retardants and as a polymerization initiator in the production of certain polymers
Comparison with Similar Compounds
Hexabromoethane can be compared with other similar compounds such as:
Hexafluoroethane (C₂F₆): Unlike this compound, hexafluoroethane is used primarily in refrigeration and as a propellant.
Hexachloroethane (C₂Cl₆): Hexachloroethane is used in smoke grenades and as a degassing agent in metallurgy.
Bromoethane (C₂H₅Br): Bromoethane is used as an alkylating agent in organic synthesis.
This compound is unique due to its high bromine content and its specific applications in polymerization and as a flame retardant .
Properties
IUPAC Name |
1,1,1,2,2,2-hexabromoethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br6/c3-1(4,5)2(6,7)8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJPQMDDRCILHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Br)(Br)Br)(Br)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80208128 | |
Record name | Hexabromoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
594-73-0 | |
Record name | Hexabromoethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexabromoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80208128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular structure of hexabromoethane and what are its key physical properties?
A: this compound (C2Br6) is an aliphatic hydrocarbon where all six hydrogen atoms of ethane are replaced by bromine atoms. Its molecular weight is 503.5 g/mol. [] The molecule adopts a "trans" configuration, meaning the bromine atoms are arranged to minimize steric hindrance. [] The C-Br bond length is approximately 1.93 Å, and the C-C bond length is estimated to be 1.52 Å. []
Q2: How does the presence of bromine atoms influence the intermolecular interactions of this compound?
A: The bromine atoms in this compound contribute significantly to intermolecular interactions. Research shows that while van der Waals forces are present, the dominant interactions arise from the uneven electron distribution around the bromine atoms. [] This leads to electrostatic interactions between this compound molecules and other bromine-containing molecules, as evidenced by the co-crystal formation with cyclopentadienyl ruthenium bromides. []
Q3: What is known about the crystal structure of this compound?
A: this compound exists in an orthorhombic crystal structure, belonging to the Pnma (D162h) space group. [] The unit cell contains four molecules of this compound. [] Interestingly, this compound undergoes a phase transition at 177°C to a body-centered cubic lattice structure. [] This transition is believed to be driven by the molecule's geometry and the onset of random molecular axis orientations. []
Q4: What spectroscopic techniques have been used to study this compound?
A: Raman spectroscopy has been extensively used to study the vibrational modes of this compound. [, ] This technique provides insights into the molecule's structure and bonding characteristics. Additionally, researchers have utilized infrared (IR) spectroscopy to complement Raman data and further elucidate the vibrational properties of the molecule. []
Q5: Has computational chemistry been used to study this compound, and if so, what insights have been gained?
A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and bonding properties of this compound, particularly in the context of its interactions with metal atoms like copper and silver. [] These calculations have helped elucidate the electronic characteristics of metalated carbyne ribbons formed through on-surface elimination reactions involving this compound. []
Q6: What are the implications of the phase transition observed in this compound for its material properties?
A: The phase transition in this compound from an orthorhombic to a body-centered cubic structure at elevated temperatures suggests a change in its material properties. [] This change could impact its mechanical strength, plasticity, and thermal stability. Further investigation into these property changes would be valuable.
Q7: Has this compound been explored for any catalytic applications?
A: While the provided research papers do not explicitly mention catalytic applications of this compound, its participation in on-surface elimination reactions suggests potential in this area. [] Specifically, its ability to form metalated carbyne ribbons with tunable band gaps through these reactions highlights a possible avenue for designing novel catalytic materials. []
Q8: How is this compound synthesized?
A: While not explicitly detailed in the provided papers, one study describes this compound as a byproduct of the reaction between dioctanoyl peroxide and carbon tetrabromide. [] This suggests that radical reactions involving brominated compounds could be a potential pathway for this compound synthesis.
Q9: How is this compound being studied in the context of "hot atom chemistry"?
A: Several research papers highlight the use of this compound in studying "hot atom chemistry", specifically focusing on the behavior of recoil bromine-82 atoms generated within the crystal lattice. [, , , ] These studies investigate how factors like pre-irradiation, thermal annealing, and the presence of defects influence the chemical fate and integration of the radioactive bromine isotopes. [, , , ] This research contributes to understanding the fundamental processes involved in chemical reactions following nuclear transformations.
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